molecular formula C22H25N3O B5526673 (4E)-1-(3,4-Dimethylphenyl)-4-({4-[ethyl(methyl)amino]phenyl}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

(4E)-1-(3,4-Dimethylphenyl)-4-({4-[ethyl(methyl)amino]phenyl}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B5526673
M. Wt: 347.5 g/mol
InChI Key: MSLQUOAOXNQDSD-KGENOOAVSA-N
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Description

(4E)-1-(3,4-Dimethylphenyl)-4-({4-[ethyl(methyl)amino]phenyl}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3,4-Dimethylphenyl)-4-({4-[ethyl(methyl)amino]phenyl}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the 3,4-dimethylphenyl and 4-[ethyl(methyl)amino]phenyl groups through condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(3,4-Dimethylphenyl)-4-({4-[ethyl(methyl)amino]phenyl}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4E)-1-(3,4-Dimethylphenyl)-4-({4-[ethyl(methyl)amino]phenyl}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action, efficacy, and safety in preclinical and clinical studies to determine its suitability as a pharmaceutical agent.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-1-(3,4-Dimethylphenyl)-4-({4-[ethyl(methyl)amino]phenyl}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-(3,4-Dimethylphenyl)-4-(phenylmethylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • (4E)-1-(3,4-Dimethylphenyl)-4-({4-[methylamino]phenyl}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • (4E)-1-(3,4-Dimethylphenyl)-4-({4-[ethylamino]phenyl}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

The uniqueness of (4E)-1-(3,4-Dimethylphenyl)-4-({4-[ethyl(methyl)amino]phenyl}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one lies in its specific substitution pattern and the presence of both ethyl and methyl groups on the amino moiety. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

(4E)-2-(3,4-dimethylphenyl)-4-[[4-[ethyl(methyl)amino]phenyl]methylidene]-5-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-6-24(5)19-11-8-18(9-12-19)14-21-17(4)23-25(22(21)26)20-10-7-15(2)16(3)13-20/h7-14H,6H2,1-5H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLQUOAOXNQDSD-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C1=CC=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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